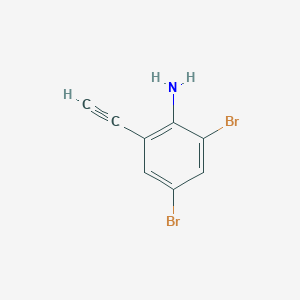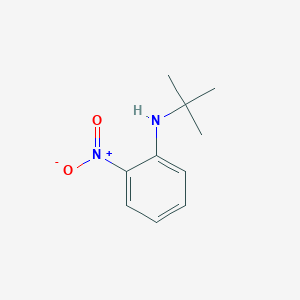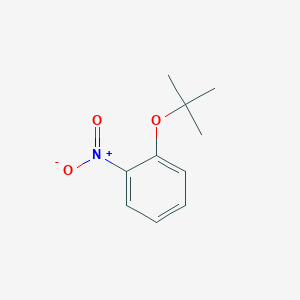![molecular formula C8H11N3 B1610363 2-Méthyl-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine CAS No. 676994-65-3](/img/structure/B1610363.png)
2-Méthyl-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine
Vue d'ensemble
Description
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Applications De Recherche Scientifique
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antibacterial activity against gram-positive and gram-negative bacteria , and some are known to interact with the PI3K/Akt pathway, which is often overactivated in various cancers .
Mode of Action
It’s possible that it may interact with its targets in a way that disrupts their normal function, leading to the observed effects .
Biochemical Pathways
, similar compounds have been shown to interact with the PI3K/Akt pathway. This pathway is involved in cell growth, proliferation, and survival, and its disruption can lead to various downstream effects.
Result of Action
Similar compounds have been shown to have antibacterial activity and to interact with the PI3K/Akt pathway , which could lead to various effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the desired bicyclic structure . Another approach involves multicomponent reactions where pyridine, aldehydes, and amines are used as starting materials .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[4,3-d]pyrimidines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
Uniqueness
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific methyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-10-5-7-4-9-3-2-8(7)11-6/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUTPUYXDVQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455077 | |
| Record name | 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676994-65-3 | |
| Record name | 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)




![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)


